molecular formula C13H18N4O B2606460 N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide CAS No. 1241221-94-2

N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide

Katalognummer B2606460
CAS-Nummer: 1241221-94-2
Molekulargewicht: 246.314
InChI-Schlüssel: QNIBASXLTQNVME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide, also known as CCI-779, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It belongs to a class of drugs known as mTOR inhibitors, which work by blocking the activity of the mTOR protein, a key regulator of cell growth and division. In

Wirkmechanismus

N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide works by inhibiting the activity of the mTOR protein, which is a key regulator of cell growth and division. By blocking mTOR, N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide prevents cancer cells from dividing and growing, ultimately leading to their death. In addition, N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide has been shown to induce autophagy, a process by which cells break down and recycle their own components. Autophagy has been implicated in cancer cell survival, and by inducing it, N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide may further enhance its anti-cancer effects.
Biochemical and Physiological Effects:
N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, it has been shown to have anti-inflammatory and immunomodulatory effects. N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide has also been shown to reduce insulin resistance and improve glucose metabolism, making it a potential treatment for diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide for lab experiments is its specificity for mTOR. Unlike other mTOR inhibitors, N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide does not inhibit other kinases, making it a useful tool for studying the role of mTOR in various biological processes. However, N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide has some limitations as well. It is a relatively large and complex molecule, which can make it difficult to synthesize and purify. In addition, its effects on other cellular pathways, such as autophagy, can complicate its use in lab experiments.

Zukünftige Richtungen

There are several future directions for research on N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide. One area of interest is its potential use in combination with other cancer treatments, such as immunotherapy. Another area of interest is its use in treating other diseases, such as diabetes and neurodegenerative disorders. Finally, there is ongoing research into the development of new mTOR inhibitors that may be more effective and have fewer side effects than N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide.

Synthesemethoden

The synthesis of N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide involves several steps, starting with the reaction of cycloheptanone with malononitrile to form a cyanoenone intermediate. This intermediate is then reacted with 1H-imidazole-1-acetic acid to form N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide. The final product is obtained after purification and isolation using various chromatographic techniques.

Wissenschaftliche Forschungsanwendungen

N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer types, including breast cancer, renal cell carcinoma, and glioblastoma. In addition, N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

Eigenschaften

IUPAC Name

N-(1-cyanocycloheptyl)-2-imidazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c14-10-13(5-3-1-2-4-6-13)16-12(18)9-17-8-7-15-11-17/h7-8,11H,1-6,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIBASXLTQNVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.